N,N-DI(Isobutyl)heptanamide
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Overview
Description
N,N-DI(Isobutyl)heptanamide is an organic compound belonging to the class of amides. Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of two isobutyl groups attached to the nitrogen atom of the heptanamide structure. It is a fatty amide, which means it is derived from a fatty acid and an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(Isobutyl)heptanamide typically involves the reaction of heptanoic acid with isobutylamine. The reaction is facilitated by the use of coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane. The reaction is stirred overnight at 50°C to yield the desired amide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of acyl chlorides or anhydrides as intermediates. The reaction of heptanoyl chloride with isobutylamine in the presence of a base such as triethylamine can efficiently produce the amide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-DI(Isobutyl)heptanamide can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: Heptanoic acid and isobutylamine.
Reduction: N,N-DI(Isobutyl)heptanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-DI(Isobutyl)heptanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-DI(Isobutyl)heptanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. One example is its potential to inhibit limonene-1,2-epoxide hydrolase, an enzyme involved in the metabolism of limonene . This inhibition can lead to the accumulation of limonene-1,2-epoxide, which may have various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamide: A simpler amide with two methyl groups attached to the nitrogen atom.
Butanamide: An amide with a butyl group attached to the nitrogen atom.
Benzamide: An aromatic amide with a benzene ring attached to the nitrogen atom.
Uniqueness
N,N-DI(Isobutyl)heptanamide is unique due to its branched isobutyl groups, which can influence its physical and chemical properties. The presence of these bulky groups can affect the compound’s solubility, melting point, and reactivity compared to simpler amides like N,N-Dimethylethanamide or linear amides like butanamide.
Properties
CAS No. |
57303-37-4 |
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Molecular Formula |
C15H31NO |
Molecular Weight |
241.41 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)heptanamide |
InChI |
InChI=1S/C15H31NO/c1-6-7-8-9-10-15(17)16(11-13(2)3)12-14(4)5/h13-14H,6-12H2,1-5H3 |
InChI Key |
UTUYHQHHRVKQDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(CC(C)C)CC(C)C |
Origin of Product |
United States |
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